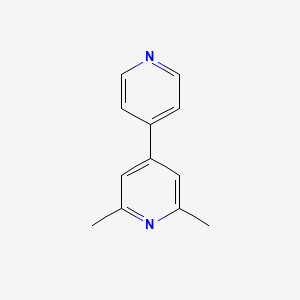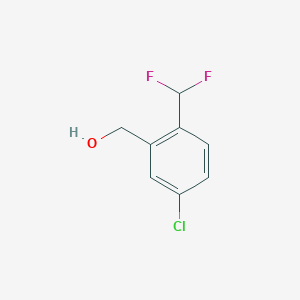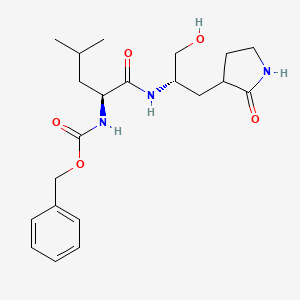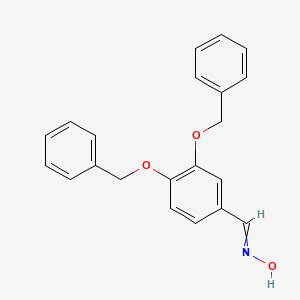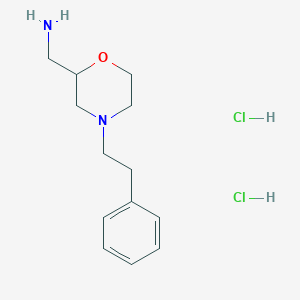
(4-phenethylmorpholin-2-yl)methylamine 2HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Phenethylmorpholin-2-yl)methylamine dihydrochloride is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a phenethyl group attached to the morpholine ring, which is further linked to a methylamine group. The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-phenethylmorpholin-2-yl)methylamine dihydrochloride typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable halogenated compound, such as ethylene dichloride, under basic conditions.
Attachment of the Phenethyl Group: The phenethyl group can be introduced through a nucleophilic substitution reaction, where the morpholine ring reacts with a phenethyl halide (e.g., phenethyl bromide) in the presence of a base.
Introduction of the Methylamine Group: The final step involves the reaction of the phenethylmorpholine intermediate with formaldehyde and ammonium chloride to introduce the methylamine group, followed by treatment with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of (4-phenethylmorpholin-2-yl)methylamine dihydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Phenethylmorpholin-2-yl)methylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of N-oxides or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkylated or N-acylated derivatives.
Applications De Recherche Scientifique
(4-Phenethylmorpholin-2-yl)methylamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a probe to investigate enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of (4-phenethylmorpholin-2-yl)methylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Phenyl-morpholin-2-yl)methylamine: A structurally similar compound with a phenyl group instead of a phenethyl group.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Another compound with a morpholine ring and additional functional groups.
Uniqueness
(4-Phenethylmorpholin-2-yl)methylamine dihydrochloride is unique due to the presence of the phenethyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other morpholine derivatives and influences its reactivity and interactions with molecular targets.
Propriétés
Formule moléculaire |
C13H22Cl2N2O |
|---|---|
Poids moléculaire |
293.23 g/mol |
Nom IUPAC |
[4-(2-phenylethyl)morpholin-2-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C13H20N2O.2ClH/c14-10-13-11-15(8-9-16-13)7-6-12-4-2-1-3-5-12;;/h1-5,13H,6-11,14H2;2*1H |
Clé InChI |
JILNNTCAAGVVLP-UHFFFAOYSA-N |
SMILES canonique |
C1COC(CN1CCC2=CC=CC=C2)CN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


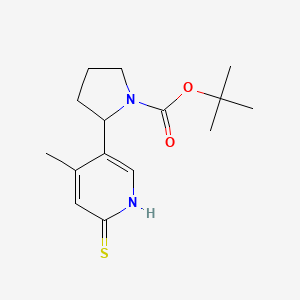
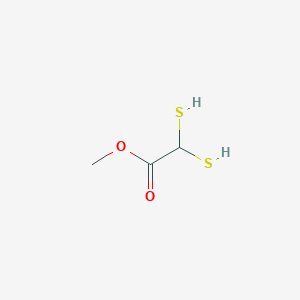

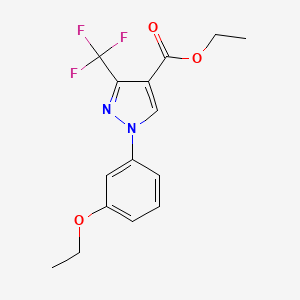
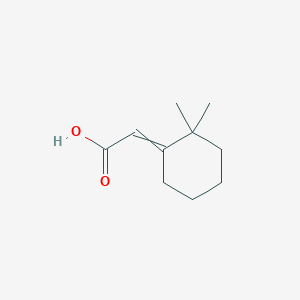
![2-[5-(2-Acetamido-2-acetyloxyethyl)-4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-2-ethoxyanilino]ethyl acetate](/img/structure/B15060722.png)

